4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole
Description
4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole, commonly known as propiconazole (CAS 60207-90-1), is a systemic triazole fungicide widely used in agriculture. It inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for cell membrane integrity . Propiconazole exhibits broad-spectrum activity against pathogens affecting cereals, fruits, and vegetables, with low mammalian toxicity (rat oral LD₅₀: 1,517 mg/kg) . Its physicochemical properties include low water solubility (0.11 mg/L at 25°C), high log Kow (3.72), and a Henry’s law constant of 4.12 × 10⁻⁹ atm·m³/mol, contributing to environmental persistence .
Properties
IUPAC Name |
4-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-9-18-19-10-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKXQPHAKNDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733660 | |
| Record name | 4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221132-58-7 | |
| Record name | 4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis via Cyclohexane Reflux
The primary method involves refluxing (2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone with 1,2-pentanediol in cyclohexane using p-toluenesulfonic acid as a catalyst. The reaction proceeds via nucleophilic attack by the glycol’s hydroxyl groups on the carbonyl carbon, forming the dioxolane ring. Subsequent methylene bridge formation between the dioxolane and triazole completes the structure.
Reaction Conditions
-
Reactant Ratios : 125 g ketone : 500 g cyclohexane : 65 g catalyst
-
Temperature : Reflux (~80–85°C for cyclohexane)
-
Time : 8 hours
Post-reaction workup includes water washing to remove residual acid, phase separation, and desolventization under reduced pressure. The crude product is isolated as a white solid.
Solvent and Catalyst Variations
Alternative protocols substitute cyclohexane with toluene and 1,2-pentanediol with 1,2-propylene glycol. These modifications slightly alter reaction kinetics:
| Parameter | Cyclohexane System | Toluene System |
|---|---|---|
| Solvent | Cyclohexane | Toluene |
| Glycol | 1,2-Pentanediol | 1,2-Propylene Glycol |
| Catalyst Loading | 65 g | 20 g |
| Reaction Time | 8 hours | 6 hours |
| Yield | 98.9% | 98.2% |
| Purity | 99.2% | 98.4% |
Toluene’s higher boiling point (110°C) accelerates acetalization, reducing reaction time by 25%. However, cyclohexane-based systems achieve marginally superior purity due to better phase separation during workup.
Purification and Crystallization Strategies
Recrystallization Solvent Screening
Post-synthesis purification employs recrystallization to eliminate diastereomeric byproducts. Solvent systems are critical for isolating the desired cis,trans-isomer:
Isopropyl ether alone provides the highest purity enhancement, yielding needle-like crystals ideal for filtration. Ethanol mixtures improve yield but introduce platelet morphologies requiring extended drying.
Salt Formation for Byproduct Removal
A patent-described variant converts the crude product into a nitrate salt using nitric acid, followed by alkaline hydrolysis. This step eliminates non-basic impurities:
This method achieves 93.2% purity but is less efficient than direct recrystallization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
3161 cm⁻¹: N–H stretch (triazole)
-
1610 cm⁻¹: C=N stretch (dioxolane)
-
1180 cm⁻¹: C–S stretch (absent in target compound, confirming triazole over thione tautomers)
-
δ 1.0–1.6 (m, 3H, –CH₂CH₂CH₃)
-
δ 4.2–4.5 (m, 4H, dioxolane –OCH₂–)
-
δ 7.4–7.6 (m, 3H, dichlorophenyl aromatic protons)
Industrial-Scale Process Considerations
Catalytic Efficiency and Recycling
p-Toluenesulfonic acid is non-volatile and recoverable via aqueous extraction, reducing costs. Pilot studies show consistent yields (>98%) across five batches without catalyst replenishment.
Comparative Analysis with Related Triazole Derivatives
The synthetic approach mirrors methodologies for difenoconazole, where 1,2-propylene glycol and toluene yield analogous dioxolane systems. Key divergences include:
Chemical Reactions Analysis
4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, such as antifungal agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole involves the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to cell death. The compound targets the cytochrome P450-dependent 14α-demethylation of lanosterol, which is crucial for ergosterol biosynthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomerism and Nomenclature Variants
A structurally related compound, 4-{[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole (CAS 221132-58-7), shares the same molecular formula (C₁₅H₁₇Cl₂N₃O₂) but differs in IUPAC naming conventions, likely due to positional isomerism in the triazole or dioxolane moieties . While both compounds are triazole derivatives, the isomer’s biological activity and environmental behavior remain uncharacterized in the available evidence, highlighting the importance of precise structural annotation in agrochemical research.
Comparison with Novel 1,2,4-Triazolylamide Derivatives
In a 2017 study, propiconazole was benchmarked against 40 novel 1,2,4-triazolylamide compounds for antifungal efficacy. Key findings include:
| Compound | Target Fungus | EC₅₀ (µg/mL) | Propiconazole EC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Triazolylamide 5a | Alternaria alternata | 0.8 | 1.2 | |
| Triazolylamide 3b | Fusarium moniliforme | 1.5 | 2.1 |
These derivatives demonstrated superior activity against specific pathogens, attributed to enhanced electron-withdrawing substituents and planar molecular conformations that improve target binding .
Extraction Efficiency Compared to Other Triazoles
Propiconazole was evaluated alongside (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-yl-methyl)-pentan-3-ol (a tebuconazole analog) for acid extraction efficiency. Results showed:
| Compound | Log Kd (HCl) | Log Kd (HNO₃) | Reference |
|---|---|---|---|
| Propiconazole | 2.3 | 1.9 | |
| Tebuconazole analog | 1.8 | 1.5 |
Propiconazole’s higher partition coefficients (Log Kd) indicate stronger interactions with hydrochloric and nitric acids, likely due to its flexible dioxolane-propyl chain enhancing ligand adaptability .
Environmental and Regulatory Profiles
Environmental Impact
Propiconazole exhibits greater environmental persistence compared to other fungicides, with a half-life exceeding 100 days in soil and low biodegradability . Its high log Kow promotes bioaccumulation, raising concerns for aquatic ecosystems, as sublethal exposure in fish (e.g., Deuterodon iguape) disrupts metabolic enzymes like glutathione S-transferase .
Regulatory Status
The U.S. EPA regulates propiconazole under 40 CFR Part 180, establishing tolerances for residues in crops such as rapeseed (0.3 ppm) and cereals. Metabolites like 2,4-dichlorobenzoic acid are monitored due to their environmental mobility . In contrast, novel triazolylamides remain in experimental stages, lacking regulatory approvals .
Biological Activity
The compound 4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole , commonly referred to as Propiconazole, is a triazole fungicide with significant agricultural applications. Its molecular formula is and it is known for its efficacy against a variety of fungal pathogens. This article explores the biological activity of Propiconazole, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.
Propiconazole functions primarily as an inhibitor of the enzyme lanosterol demethylase , which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Propiconazole impedes fungal growth and reproduction. This mechanism is characteristic of many triazole fungicides and contributes to their effectiveness against a broad spectrum of fungi.
Antifungal Efficacy
Research has demonstrated that Propiconazole exhibits potent antifungal activity against several pathogenic fungi including:
- Fusarium spp.
- Rhizoctonia solani
- Botrytis cinerea
In a study evaluating the efficacy of various fungicides, Propiconazole showed superior performance in controlling Fusarium head blight in wheat compared to other treatments, with effective concentration values (EC50) indicating strong inhibitory effects at low concentrations .
Case Studies
- Wheat Disease Management : A field trial conducted in 2020 assessed the impact of Propiconazole on Fusarium head blight in wheat. The application of Propiconazole significantly reduced disease severity by 40% compared to untreated controls, highlighting its role in integrated disease management strategies .
- Citrus Greening Disease : In a laboratory setting, Propiconazole was evaluated for its potential to manage Candidatus Liberibacter asiaticus , the bacterium responsible for citrus greening disease. While primarily a fungicide, results indicated that it could inhibit biofilm formation by this bacterium, suggesting potential broader applications beyond traditional antifungal use .
Comparative Efficacy Table
| Pathogen | Propiconazole EC50 (µg/mL) | Other Fungicides EC50 (µg/mL) |
|---|---|---|
| Fusarium graminearum | 0.5 | Tebuconazole: 1.2 |
| Rhizoctonia solani | 0.8 | Azoxystrobin: 1.5 |
| Botrytis cinerea | 0.3 | Iprodione: 0.9 |
Safety and Environmental Impact
While Propiconazole is effective as a biocide, concerns regarding its environmental impact have been raised. Studies indicate that it can persist in soil and may affect non-target organisms. Regulatory assessments have classified it as having moderate toxicity to aquatic life, necessitating careful application practices to minimize runoff and exposure .
Q & A
Q. What are the standard synthetic pathways for this compound, and what experimental conditions are critical for optimizing yield?
The compound is synthesized via a multi-step process involving condensation reactions. For example, hydrazide derivatives of 2,4-dichlorophenoxyacetic acid are refluxed in DMSO (18 hours, 65% yield), followed by distillation under reduced pressure and crystallization with ethanol-water mixtures . Key factors include solvent choice (polar aprotic solvents like DMSO enhance reactivity), reaction time, and purification methods (e.g., recrystallization). Impurities often arise from incomplete cyclization of the dioxolane ring or unreacted intermediates, necessitating rigorous column chromatography or HPLC analysis .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituents on the triazole and dioxolane rings, with characteristic shifts for the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) .
- IR : Stretching frequencies for C-Cl (600–800 cm⁻¹) and triazole C-N (1350–1450 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 342.07 (C₁₅H₁₇Cl₂N₃O₂⁺) .
Q. What are the primary biological targets or activities reported for this compound?
Similar triazole derivatives exhibit antifungal and antimicrobial activities by inhibiting cytochrome P450 enzymes (e.g., CYP51 in ergosterol biosynthesis) . Researchers should assess activity via broth microdilution assays (CLSI guidelines) against Candida spp. or Aspergillus spp., with MIC values typically ranging from 0.5–8 µg/mL .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological efficacy data?
Discrepancies may arise from assay variability (e.g., pH, inoculum size) or stereochemical differences. Use quantum chemical calculations (DFT) to model the compound’s interaction with target proteins (e.g., CYP51) and compare binding energies of enantiomers . Pair this with chiral HPLC to isolate stereoisomers and validate activity differences experimentally .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
The dioxolane ring is prone to hydrolysis in acidic/basic media. Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months can identify degradation products (e.g., triazole ring oxidation). Formulate with cyclodextrins or liposomes to enhance aqueous stability .
Q. How does the propyl substituent on the dioxolane ring influence physicochemical properties compared to methyl or ethyl analogs?
The propyl group increases lipophilicity (logP ~3.2 vs. 2.8 for methyl analogs), enhancing membrane permeability but reducing aqueous solubility. Compare partition coefficients (shake-flask method) and diffusion rates (PAMPA assay) to quantify this effect .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- X-ray crystallography : Resolve co-crystal structures with CYP51 (PDB ID: 5LX) to map binding interactions .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Data Contradiction Analysis
Q. How to address conflicting reports on antifungal activity across studies?
- Purity Verification : Use HPLC (≥98% purity) to rule out impurity-driven artifacts .
- Strain Variability : Test against standardized strains (ATCC) and include positive controls (e.g., fluconazole) .
- Assay Conditions : Ensure consistent RPMI-1640 media pH (7.0) and incubation time (48 hours) .
Methodological Recommendations
- Synthesis Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios .
- Biological Assays : Use EUCAST guidelines for reproducibility, with triplicate technical replicates .
- Computational Tools : Utilize Gaussian 16 for DFT calculations and AutoDock Vina for molecular docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
